molecular formula C7H10O B3059328 (5E)-hept-5-en-3-yn-1-ol CAS No. 98014-46-1

(5E)-hept-5-en-3-yn-1-ol

Cat. No.: B3059328
CAS No.: 98014-46-1
M. Wt: 110.15
InChI Key: LCORZGDNSGLGTG-NSCUHMNNSA-N
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Description

(5E)-hept-5-en-3-yn-1-ol is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-hept-5-en-3-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-hexyne and formaldehyde.

    Reaction Conditions: The key step involves the addition of formaldehyde to 1-hexyne under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an aqueous or alcoholic solvent at room temperature.

    Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous purification processes to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: (5E)-hept-5-en-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne and alkene groups can be selectively reduced to form alkanes using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Hept-5-en-3-ynal or hept-5-en-3-ynoic acid.

    Reduction: Hept-5-en-3-yn-1-ane.

    Substitution: Hept-5-en-3-yn-1-chloride or hept-5-en-3-yn-1-bromide.

Scientific Research Applications

(5E)-hept-5-en-3-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which (5E)-hept-5-en-3-yn-1-ol exerts its effects depends on the specific reaction or application. For example:

    Oxidation Reactions: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent, resulting in the formation of an aldehyde or carboxylic acid.

    Reduction Reactions: The alkyne and alkene groups are reduced by the addition of hydrogen atoms, facilitated by a catalyst.

    Substitution Reactions: The hydroxyl group is replaced by another functional group through nucleophilic substitution mechanisms.

Comparison with Similar Compounds

    Hept-5-en-3-yn-1-ol: Similar structure but lacks the (5E) configuration.

    Hept-5-en-3-yn-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    Hex-5-en-3-yn-1-ol: Similar structure but with one less carbon atom.

Uniqueness: (5E)-hept-5-en-3-yn-1-ol is unique due to its specific (5E) configuration, which can influence its reactivity and the types of products formed in chemical reactions

Properties

IUPAC Name

(E)-hept-5-en-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORZGDNSGLGTG-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313644
Record name (5E)-5-Hepten-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98014-46-1
Record name (5E)-5-Hepten-3-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98014-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5E)-5-Hepten-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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